
Norclostebol
説明
ノルクロステボロンは、1957年に文献で初めて記載されました . ノルクロステボロンは、強力なアナボリック特性と比較的低いアンドロゲン効果で知られており、さまざまな用途で人気のある選択肢となっています .
2. 製法
合成経路と反応条件: ノルクロステボロンは、ナンドロロンから塩素化プロセスによって合成されます。 このプロセスでは、一般的にチオニルクロリドまたは五塩化リンなどの塩素化剤を制御された条件下で使用する必要があります .
工業的生産方法: ノルクロステボロンの工業的生産には、同様の塩素化技術を使用した大規模合成が含まれます。 このプロセスは、高収率と純度を実現するために最適化されており、再結晶やクロマトグラフィーなどの複数の精製工程がしばしば含まれます .
反応の種類:
一般的な試薬と条件:
主な生成物:
還元: ヒドロキシル基の再生.
4. 科学研究における用途
ノルクロステボロンは、科学研究において幅広い用途があります:
準備方法
Synthetic Routes and Reaction Conditions: Norclostebol is synthesized from nandrolone through a chlorination process. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chlorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-chloro-19-nortestosterone ketone.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Norclostebol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects.
Industry: Used in veterinary medicine for promoting growth in livestock.
作用機序
ノルクロステボロンは、標的組織の男性ホルモン受容体に結合することによって効果を発揮します . この結合は受容体を活性化し、タンパク質合成の増加や筋肉の成長などのアナボリック効果を促進する遺伝子発現の変化につながります . 関与する分子経路には、男性ホルモン受容体シグナル伝達経路の活性化が含まれます .
類似の化合物:
テストステロン: ノルクロステボロンが由来する親化合物.
ナンドロロン: 類似の特性を持つ別のアナボリックステロイド.
クロステボロン: 構造が類似した密接に関連した化合物.
独自性: ノルクロステボロンは、4-クロロ置換によって独特であり、これはアナボリック活性を高めながらアンドロゲン効果を低下させます . これは、他のアナボリックステロイドと比較して、筋肉の成長を促進する効果がより高く、副作用がより少ないことを意味します .
類似化合物との比較
Testosterone: The parent compound from which norclostebol is derived.
Nandrolone: Another anabolic steroid with similar properties.
Clostebol: A closely related compound with a similar structure.
Uniqueness: this compound is unique due to its 4-chloro substitution, which enhances its anabolic potency while reducing its androgenic effects . This makes it more effective for promoting muscle growth with fewer side effects compared to other anabolic steroids .
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDDFAQVVGFDJP-YGRHGMIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016377 | |
| Record name | Norclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13583-21-6 | |
| Record name | Norclostebol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13583-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norclostebol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013583216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCLOSTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI1001O2DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


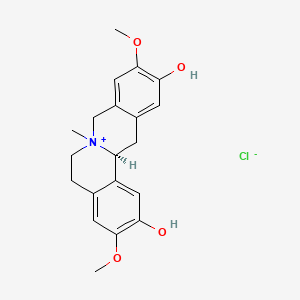
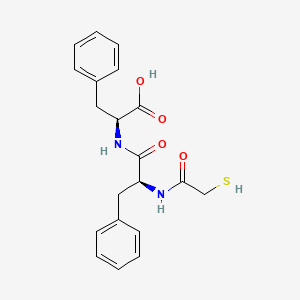
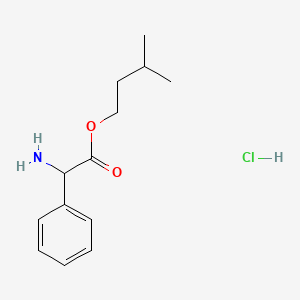
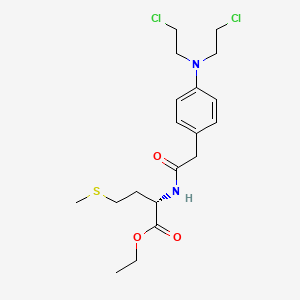
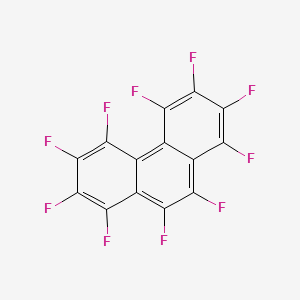
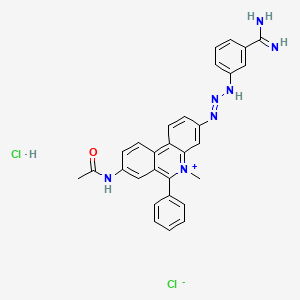
![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)
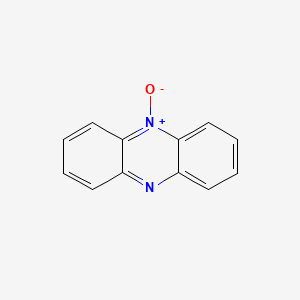
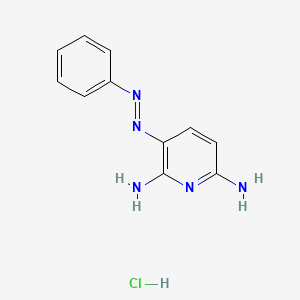

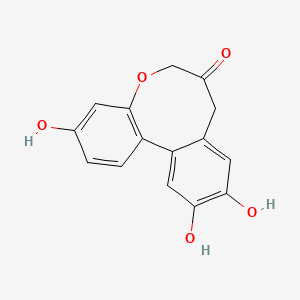
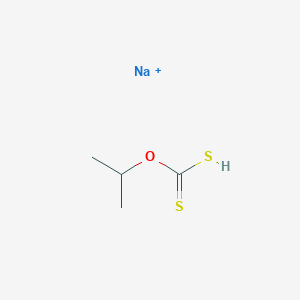
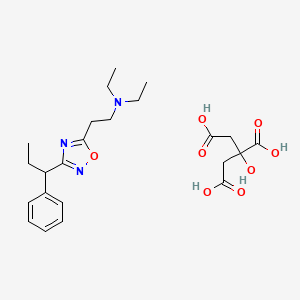
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
